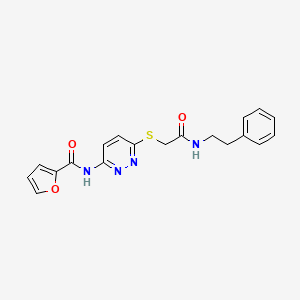

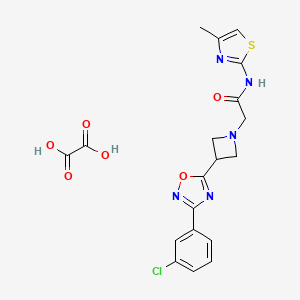

![molecular formula C22H21N5O2 B2395644 N-(1-tert-ブチル-4-オキソピラゾロ[3,4-d]ピリミジン-5-イル)-4-フェニルベンザミド CAS No. 899945-40-5](/img/structure/B2395644.png)

N-(1-tert-ブチル-4-オキソピラゾロ[3,4-d]ピリミジン-5-イル)-4-フェニルベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

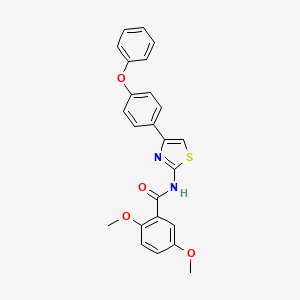

“N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide” is a chemical compound with the molecular formula C16H17N5O2 . It is a nitrogen-containing heterocyclic compound .

Synthesis Analysis

The synthesis of compounds related to “N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide” has been reported in the literature. For example, new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group have been synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide” include a molecular weight of 426.9 g/mol, XLogP3-AA of 2.7, hydrogen bond donor count of 1, hydrogen bond acceptor count of 6, rotatable bond count of 3, exact mass of 426.1207162 g/mol, monoisotopic mass of 426.1207162 g/mol, topological polar surface area of 106 Ų, and heavy atom count of 30 .

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from interacting with its natural substrates . This interaction results in the disruption of the cell cycle, particularly at the G1/S and G2/M checkpoints, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the transition from the G1 phase to the S phase and from the G2 phase to the M phase of the cell cycle. By inhibiting CDK2, the compound prevents the progression of the cell cycle, leading to cell cycle arrest . This arrest can lead to apoptosis, or programmed cell death, particularly in cancer cells .

Result of Action

The result of the compound’s action is significant inhibition of cell proliferation. The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM . These results indicate that the compound has potent anti-proliferative effects.

実験室実験の利点と制限

One of the main advantages of N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide is its potency and selectivity for MELK. This makes it a valuable tool for studying the role of MELK in cancer and other diseases. However, one limitation of the compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

将来の方向性

There are many potential future directions for research on N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide. One area of interest is the development of more soluble analogs of the compound that can be used in a wider range of experiments. Another area of interest is the investigation of the compound's potential as an immunosuppressive agent. Finally, there is also potential for the development of N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide as a therapeutic agent for the treatment of malaria.

合成法

The synthesis of N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide involves a multi-step process that includes the reaction of 4-phenylbenzoyl chloride with 1-tert-butyl-3,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one, followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal. The final product is obtained after purification using column chromatography.

科学的研究の応用

がん治療(CDK2阻害)

別の研究では、ピラゾロ[3,4-d]ピリミジン誘導体の癌治療への応用が検討されました。 化合物14、13、および15は、癌治療の有望な標的であるCDK2に対して有意な阻害活性を示しました 。特に、化合物14は、0.057 μMのIC50値を示しました。

石油化学廃水の有効活用

本化合物とは直接関係ありませんが、石油化学廃水を有効活用できることは注目に値します。 研究者らは、ポリプロピレン(PP)マトリックスの熱安定性を確保するために保護的な役割を果たす、廃水からの1-オクタデカンアミン(OA)の回収を調査しました .

特性

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c1-22(2,3)27-19-18(13-24-27)21(29)26(14-23-19)25-20(28)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJPTQYGJJJZGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

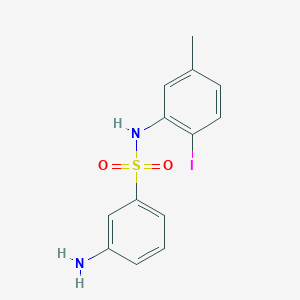

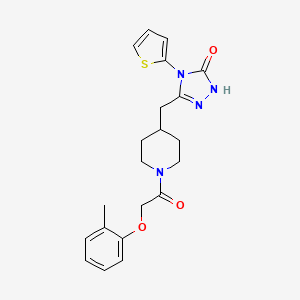

![3,3-Dimethyl-4-[1-[5-methyl-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carbonyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2395565.png)

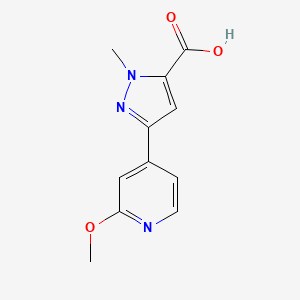

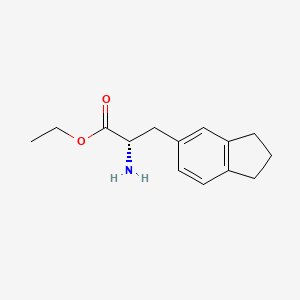

![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2395571.png)

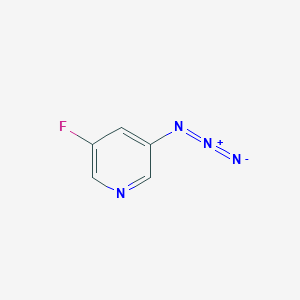

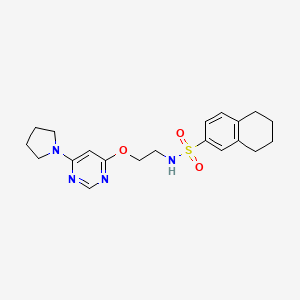

![7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2395574.png)

![7-Chloro-6-methyl-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2395577.png)

![Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester](/img/structure/B2395584.png)